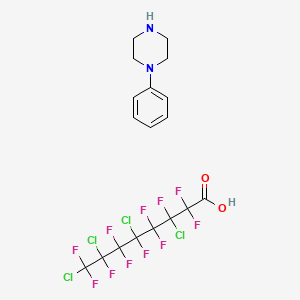
3,5,7,8-Tetrachloro-2,2,3,4,4,5,6,6,7,8,8-undecafluorooctanoic acid--1-phenylpiperazine (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5,7,8-Tetrachloro-2,2,3,4,4,5,6,6,7,8,8-undecafluorooctanoic acid–1-phenylpiperazine (1/1) is a complex organic compound characterized by the presence of multiple halogen atoms and a piperazine ring. This compound is notable for its unique chemical structure, which includes both fluorine and chlorine atoms, making it highly resistant to degradation and reactive under specific conditions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,7,8-Tetrachloro-2,2,3,4,4,5,6,6,7,8,8-undecafluorooctanoic acid typically involves the halogenation of octanoic acid derivatives. The process includes multiple steps of chlorination and fluorination under controlled conditions. The reaction conditions often require the use of strong halogenating agents and catalysts to ensure the selective addition of chlorine and fluorine atoms at the desired positions on the carbon chain.
Industrial Production Methods
Industrial production of this compound involves large-scale halogenation processes, often carried out in specialized reactors designed to handle highly reactive and corrosive chemicals. The production process must ensure the purity of the final product, which is achieved through rigorous purification steps, including distillation and crystallization.
化学反应分析
Types of Reactions
3,5,7,8-Tetrachloro-2,2,3,4,4,5,6,6,7,8,8-undecafluorooctanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state products.
Reduction: Under specific conditions, it can be reduced to remove halogen atoms.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce partially dehalogenated compounds.
科学研究应用
3,5,7,8-Tetrachloro-2,2,3,4,4,5,6,6,7,8,8-undecafluorooctanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with high stability and specific reactivity.
Industry: Utilized in the production of specialized materials, including coatings and polymers that require high chemical resistance.
作用机制
The mechanism of action of 3,5,7,8-Tetrachloro-2,2,3,4,4,5,6,6,7,8,8-undecafluorooctanoic acid involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. The presence of multiple halogen atoms allows it to form strong bonds with specific sites on proteins and enzymes, potentially inhibiting their activity or altering their function. The compound’s high stability and resistance to degradation make it a valuable tool in studying long-term biological effects.
相似化合物的比较
Similar Compounds
Perfluorooctanoic acid (PFOA): Similar in structure but lacks chlorine atoms.
Perfluorooctanesulfonic acid (PFOS): Contains a sulfonic acid group instead of a carboxylic acid group.
Hexafluoropropylene oxide dimer acid (HFPO-DA): A shorter chain fluorinated compound with different reactivity.
Uniqueness
3,5,7,8-Tetrachloro-2,2,3,4,4,5,6,6,7,8,8-undecafluorooctanoic acid is unique due to its combination of chlorine and fluorine atoms, providing a distinct set of chemical properties. Its high resistance to degradation and specific reactivity make it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
4627-64-9 |
|---|---|
分子式 |
C18H15Cl4F11N2O2 |
分子量 |
642.1 g/mol |
IUPAC 名称 |
1-phenylpiperazine;3,5,7,8-tetrachloro-2,2,3,4,4,5,6,6,7,8,8-undecafluorooctanoic acid |
InChI |
InChI=1S/C10H14N2.C8HCl4F11O2/c1-2-4-10(5-3-1)12-8-6-11-7-9-12;9-3(15,2(13,14)1(24)25)6(18,19)4(10,16)7(20,21)5(11,17)8(12,22)23/h1-5,11H,6-9H2;(H,24,25) |
InChI 键 |
SCQYZYCCUOSSOM-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1)C2=CC=CC=C2.C(=O)(C(C(C(C(C(C(C(F)(F)Cl)(F)Cl)(F)F)(F)Cl)(F)F)(F)Cl)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


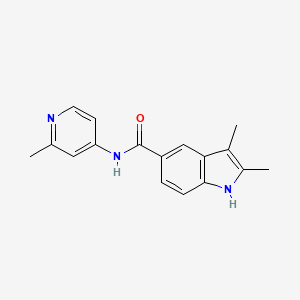
![benzene-1,2-diylbis[(3,5-dimethyl-1H-pyrazol-1-yl)methanone]](/img/structure/B14153405.png)
![7-{(3-Hydroxyphenyl)[(6-methylpyridin-2-yl)amino]methyl}-2-methylquinolin-8-ol](/img/structure/B14153413.png)
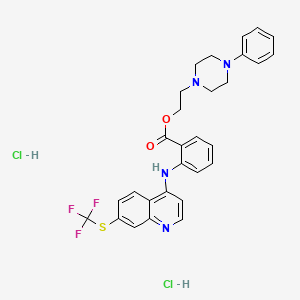
![3-hydroxy-1H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14153425.png)
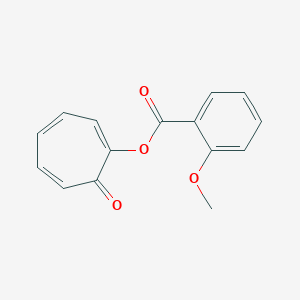
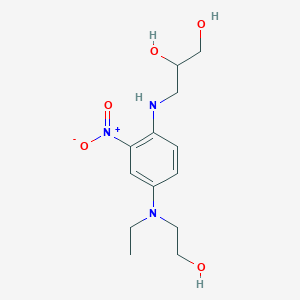


![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(1Z)-1-(3-nitrophenyl)ethylidene]propanehydrazide](/img/structure/B14153449.png)
![4,4'-[(2-ethoxynaphthalen-1-yl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B14153461.png)
![2-{3,5-Bis[(ethylimino)(hydroxy)methyl]-2,4,6-triiodophenoxy}pentanoic acid--1-deoxy-1-(methylamino)hexitol (1/1)](/img/structure/B14153462.png)


